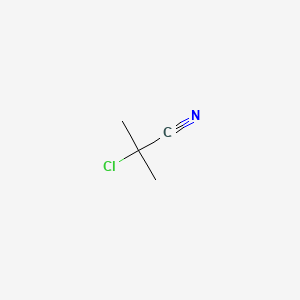
4-Ethylresorcinol
Übersicht
Beschreibung
4-Ethylresorcinol, also known as 4-ethyl-1,3-benzenediol, is an organic compound with the molecular formula C8H10O2. It is a derivative of resorcinol, where an ethyl group replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and scientific research .
Wissenschaftliche Forschungsanwendungen
4-Ethylresorcinol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung verschiedener Chemikalien verwendet
Biologie: Es wird auf seine Auswirkungen auf zelluläre Prozesse und Enzymaktivitäten untersucht
Medizin: Es wird als aktiver pharmazeutischer Zwischenstoff eingesetzt und hat potenzielle therapeutische Anwendungen
Industrie: Es wird in der Formulierung von Kosmetika verwendet, insbesondere für seine hautbleichenden und antimikrobiellen Eigenschaften
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Interaktion mit Enzymen und zellulären Signalwegen aus:
Molekulare Ziele: Es fungiert als Substrat für Tyrosinase, ein Enzym, das an der Melanin-Synthese beteiligt ist
Beteiligte Signalwege: Es schwächt die mRNA- und Proteinexpression von tyrosinase-verwandtem Protein-2 ab und besitzt antioxidative Wirkungen durch Hemmung der Lipidperoxidation
Ähnliche Verbindungen:
4-Ethylphenol: Ähnlich in der Struktur, aber es fehlt eine Hydroxylgruppe.
1-Tetradecanol: Teilt einige funktionelle Eigenschaften, unterscheidet sich aber erheblich in der Struktur
Einzigartigkeit: this compound ist aufgrund seiner beiden Hydroxylgruppen und der Ethylsubstitution einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, die Melanin-Synthese effektiver zu hemmen als ähnliche Verbindungen wie 4-Ethylphenol und 1-Tetradecanol, unterstreicht sein Potenzial in kosmetischen und therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
The primary target of 4-Ethylresorcinol is tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound acts as a substrate for tyrosinase .
Mode of Action
This compound interacts with its target, tyrosinase, by attenuating the mRNA and protein expression of tyrosinase-related protein (TRP)-2 . This interaction results in a decrease in melanin production, leading to hypopigmentary effects .
Biochemical Pathways
The action of this compound affects the melanogenesis pathway . By inhibiting the expression of TRP-2, a key protein in this pathway, this compound disrupts the normal production of melanin . The compound also influences the protein kinase A (PKA) pathway, regulating downstream proteins .
Pharmacokinetics
Given its molecular weight of 13816 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in melanin synthesis, leading to hypopigmentary effects . Additionally, this compound possesses antioxidative effects by inhibiting lipid peroxidation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Ethylresorcinol plays a significant role in biochemical reactions, particularly as a substrate for the enzyme tyrosinase. Tyrosinase is a key enzyme in the melanin synthesis pathway, and this compound acts as an inhibitor of this enzyme, thereby reducing melanin production . This compound also interacts with tyrosinase-related protein 2, attenuating its mRNA and protein expression . Additionally, this compound exhibits antioxidative properties by inhibiting lipid peroxidation .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In melan-a cells, it has been shown to inhibit melanin synthesis, making it effective in reducing hyperpigmentation . This compound influences cell function by modulating cell signaling pathways, particularly the protein kinase A pathway, which is involved in the regulation of melanin synthesis . Furthermore, this compound affects gene expression by downregulating the expression of tyrosinase-related protein 2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with tyrosinase. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin synthesis . Additionally, this compound’s antioxidative properties are attributed to its ability to inhibit lipid peroxidation, thereby protecting cells from oxidative damage . This compound also modulates gene expression by downregulating the mRNA and protein levels of tyrosinase-related protein 2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy in inhibiting melanin synthesis can decrease with prolonged exposure . Studies have shown that this compound can degrade over time, leading to a reduction in its hypopigmentary effects . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces melanin synthesis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s efficacy in reducing melanin synthesis plateaus at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation and elimination. The compound is metabolized by enzymes such as 4-hydroxyphenylpyruvate dioxygenase and homogentisate 1,2-dioxygenase . These enzymes facilitate the breakdown of this compound into smaller metabolites, which are then further processed and eliminated from the body . The metabolic pathways of this compound also involve interactions with cofactors such as acetyl-CoA .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Additionally, this compound’s distribution within tissues can affect its overall efficacy and activity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in melanin synthesis . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . This localization is essential for its inhibitory effects on tyrosinase and its antioxidative properties .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 4-Ethylresorcinol kann durch die Ethylisierung von Resorcinol synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von Ethylisierungsmitteln wie Diethylsulfat oder Ethyliodid in Gegenwart einer Base. Die Reaktion findet typischerweise unter kontrollierten Temperatur- und Druckbedingungen statt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound oft großtechnische chemische Reaktoren, in denen Resorcinol mit Ethylisierungsmitteln umgesetzt wird. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Umweltsicherheit optimiert. Das Produkt wird dann durch verschiedene Techniken wie Destillation und Kristallisation gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Ethylresorcinol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinone zu bilden.
Reduktion: Es kann reduziert werden, um entsprechende Dihydroxyverbindungen zu bilden.
Substitution: Es kann elektrophile aromatische Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Nitriermittel werden unter sauren oder basischen Bedingungen verwendet
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Dihydroxyverbindungen.
Substitution: Halogenierte oder nitrierte Derivate
Eigenschaften
IUPAC Name |
4-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJYYDKPUPTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062689 | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-60-8 | |
| Record name | 4-Ethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81T06D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
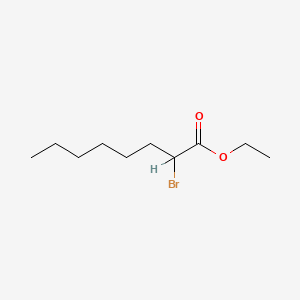
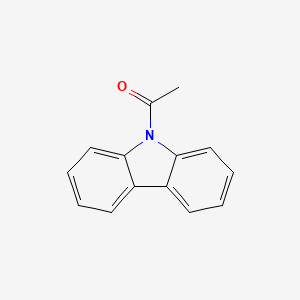




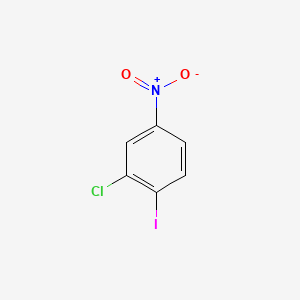
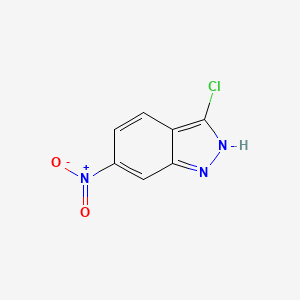


![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)


